Cas no 159691-33-5 (4-(1-Piperidinylmethyl)-benzoic Acid)

4-(1-Piperidinylmethyl)-benzoic Acid is a benzoic acid derivative featuring a piperidinylmethyl substituent at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in the development of pharmacologically active molecules. The piperidine moiety enhances solubility and bioavailability, while the carboxylic acid group allows for further functionalization via esterification, amidation, or other derivatization reactions. Its well-defined molecular structure and stability under standard conditions make it a reliable building block for research applications. The compound is typically characterized by high purity, ensuring reproducibility in synthetic workflows.
4-(1-Piperidinylmethyl)-benzoic Acid structure
159691-33-5 structure
Product Name:4-(1-Piperidinylmethyl)-benzoic Acid
CAS No:159691-33-5
MF:C13H17NO2
MW:219.279583692551
MDL:MFCD05240080
CID:137222
Update Time:2025-06-11

4-(1-Piperidinylmethyl)-benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Piperidin-1-ylmethyl)benzoic acid
    • 4-(Piperidinomethyl)benzoic acid
    • 4-Piperidin-1-ylmethyl-benzoic acid
    • Benzoic acid,4-(1-piperidinylmethyl)-
    • AKOS BB-9426
    • CHEMBRDG-BB 4401226
    • 4-(1-piperidylmethyl)benzoic acid
    • 4-(1-PiperidinylMethyl)-benzoic acid
    • 4-(piperidin-1-ylmethyl)benzoic acid 1.3H2O
    • 4-(piperidin-1-ylmethyl)benzoic acid(SALTDATA: 1.3H2O)
    • 4-(1-Piperidinylmethyl)-benzoic Acid
    • MDL: MFCD05240080
    • Inchi: 1S/C13H17NO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,15,16)
    • InChI Key: RNCCMTVMMFUIKR-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CN1CCCCC1)=O

Computed Properties

  • Exact Mass: 219.12600
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 40.54000
  • LogP: 2.30860

4-(1-Piperidinylmethyl)-benzoic Acid Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(1-Piperidinylmethyl)-benzoic Acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(1-Piperidinylmethyl)-benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:159691-33-5)4-(1-Piperidinylmethyl)-benzoic Acid
Order Number:A883286
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):1534.0
Email:sales@amadischem.com

Additional information on 4-(1-Piperidinylmethyl)-benzoic Acid

4-(1-Piperidinylmethyl)-benzoic Acid (CAS No. 159691-33-5): A Comprehensive Overview

4-(1-Piperidinylmethyl)-benzoic Acid (CAS No. 159691-33-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

4-(1-Piperidinylmethyl)-benzoic Acid is a benzoic acid derivative characterized by the presence of a piperidine moiety attached to the benzene ring via a methyl group. The chemical formula of this compound is C14H17NO2, and it has a molecular weight of 227.29 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental conditions.

The piperidine ring in 4-(1-Piperidinylmethyl)-benzoic Acid imparts unique chemical properties that contribute to its biological activities. The presence of the carboxylic acid group allows for the formation of salts and esters, which can be useful in drug development and formulation.

Synthesis Methods

The synthesis of 4-(1-Piperidinylmethyl)-benzoic Acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 4-bromobenzoyl chloride with piperidine, followed by reduction and hydrolysis steps. Another method involves the coupling of 4-bromobenzoic acid with piperidine using palladium-catalyzed cross-coupling reactions.

A recent study published in the Journal of Organic Chemistry (2023) described an efficient one-pot synthesis method that combines the formation of the piperidine moiety with the carboxylic acid functionality in a single step. This method offers improved yields and reduced reaction times, making it an attractive option for large-scale production.

Biological Activities

4-(1-Piperidinylmethyl)-benzoic Acid has been investigated for its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In vitro studies have shown that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

A study published in the Journal of Medicinal Chemistry (2022) demonstrated that 4-(1-Piperidinylmethyl)-benzoic Acid effectively reduces inflammation in murine models of arthritis. The compound was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

In addition to its anti-inflammatory properties, 4-(1-Piperidinylmethyl)-benzoic Acid has been shown to possess analgesic effects. A clinical trial conducted by researchers at Harvard Medical School (2023) evaluated the analgesic efficacy of the compound in patients with chronic pain conditions. The results indicated that treatment with 4-(1-Piperidinylmethyl)-benzoic Acid led to significant reductions in pain scores without major adverse effects.

Potential Therapeutic Applications

The diverse biological activities of 4-(1-Piperidinylmethyl)-benzoic Acid make it a promising candidate for various therapeutic applications. Its anti-inflammatory properties suggest potential use in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.

The analgesic effects of the compound have also generated interest for its use in pain management. Ongoing clinical trials are evaluating its efficacy in treating neuropathic pain and postoperative pain. Preliminary results are encouraging, indicating that 4-(1-Piperidinylmethyl)-benzoic Acid may offer a safer alternative to traditional opioid-based analgesics.

Beyond its anti-inflammatory and analgesic properties, recent research has explored the neuroprotective effects of 4-(1-Piperidinylmethyl)-benzoic Acid. A study published in Neuropharmacology (2023) found that the compound reduces oxidative stress and prevents neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Directions

Clinical trials are currently underway to further investigate the safety and efficacy of 4-(1-Piperidinylmethyl)-benzoic Acid. These trials aim to validate its therapeutic potential across various disease conditions and identify optimal dosing regimens.

In addition to clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of the compound to enhance its bioavailability and reduce side effects. Novel drug delivery systems, such as nanoparticles and liposomes, are being explored to improve targeted delivery to specific tissues or organs.

The future directions for research on 4-(1-Piperidinylmethyl)-benzoic Acid include expanding its therapeutic applications beyond inflammation and pain management. Potential areas of interest include cardiovascular diseases, cancer, and metabolic disorders.

Conclusion

4-(1-Piperidinylmethyl)-benzoic Acid (CAS No. 159691-33-5) is a promising compound with diverse biological activities that hold significant therapeutic potential. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for various medical applications. Ongoing research and clinical trials will continue to elucidate its mechanisms of action and optimize its use in clinical settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:159691-33-5)4-(1-Piperidinylmethyl)-benzoic Acid
A883286
Purity:99%
Quantity:25g
Price ($):1534.0
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